molecular formula C15H20N2O10 B14009281 Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate

Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate

Cat. No.: B14009281
M. Wt: 388.33 g/mol
InChI Key: FFAQOUZJYNKLAR-UHFFFAOYSA-N
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Description

Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate is a complex organic compound with the molecular formula C15H22O6 It is known for its unique chemical structure, which includes two methoxyethoxy groups and two nitro groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate typically involves multiple steps. One common method starts with the nitration of ethyl benzoate to introduce the nitro groups. This is followed by the introduction of methoxyethoxy groups through etherification reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale nitration and etherification processes. These methods would be optimized for efficiency and yield, using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures would be crucial due to the handling of reactive chemicals and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate involves its interaction with molecular targets and pathways within a given system. The nitro groups can participate in redox reactions, while the methoxyethoxy groups may influence the compound’s solubility and reactivity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4-bis(2-methoxyethoxy)benzoate: Lacks the nitro groups, making it less reactive in redox reactions.

    Ethyl 2,6-dinitrobenzoate: Lacks the methoxyethoxy groups, affecting its solubility and reactivity.

    Methyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical properties and reactivity.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C15H20N2O10

Molecular Weight

388.33 g/mol

IUPAC Name

ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate

InChI

InChI=1S/C15H20N2O10/c1-4-25-15(18)12-10(16(19)20)9-11(26-7-5-23-2)14(13(12)17(21)22)27-8-6-24-3/h9H,4-8H2,1-3H3

InChI Key

FFAQOUZJYNKLAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1[N+](=O)[O-])OCCOC)OCCOC)[N+](=O)[O-]

Origin of Product

United States

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